Oxalate de cérium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Cerium oxalate finds applications in various fields:

Chemistry: Used as a precursor for cerium oxide (CeO₂) nanoparticles.

Biology: Investigated for potential antioxidant properties.

Medicine: Studied for its role in drug delivery systems.

Industry: Used in catalysts, ceramics, and glass polishing.

Mécanisme D'action

Target of Action

Cerium Oxalate, a compound of cerium, primarily targets the digestive system . It has been historically used as an antiemetic , especially in cases of pregnancy-related vomiting and motion sickness .

Mode of Action

It’s known that cerium, as a member of the lanthanide series, exerts diverse biological effects mainly by their resemblance to calcium . This similarity enables these elements to replace calcium in biomolecules without necessarily substituting for it functionally .

Biochemical Pathways

Cerium compounds have been shown to inhibit calcium-dependent physiological processes . These processes include those involved in the blood clotting cascade as well as in neuronal and muscular functions .

Pharmacokinetics

Research on cerium oxide nanoparticles, which have attracted attention in the pharmaceutical industry, suggests that understanding their biodistribution in the body is crucial for assessing potential toxicity .

Result of Action

Exposure to cerium salts can cause sensitivity to heat and increase the blood coagulation rate . Oxalates, including Cerium Oxalate, are known to be corrosive to tissue and powerful irritants, having a caustic effect on the linings of the digestive tracts and potentially causing kidney damage .

Action Environment

It’s worth noting that the environmental fate of cerium compounds, such as cerium dioxide nanoparticles, is highly dependent on their physicochemical properties .

Analyse Biochimique

Biochemical Properties

Cerium oxalate interacts with various biomolecules. For instance, it can react with oxalic acid to form cerium (III) chloride

Cellular Effects

Cerium oxalate has been found to have effects on various types of cells. For example, cerium oxide nanoparticles, which can be synthesized from cerium oxalate, have shown promise as catalytic antioxidants in cell culture models . They exhibit redox activity, free radical scavenging property, and biofilm inhibition .

Molecular Mechanism

It is known that cerium (IV) can oxidize oxalic acid in a sulfuric acid medium . This reaction involves the formation of intermediate complexes of cerium (IV) with oxalic acid anions .

Temporal Effects in Laboratory Settings

It is known that cerium oxalate can be synthesized using the oxalate co-precipitation method, yielding single-phase oxalate precursors .

Dosage Effects in Animal Models

Cerium oxide nanoparticles, which can be synthesized from cerium oxalate, have shown promise as antioxidant and radioprotective agents in animal models of disease .

Metabolic Pathways

It is known that oxalic acid, a component of cerium oxalate, is involved in various metabolic processes in fungi and bacteria .

Transport and Distribution

Cerium oxide nanoparticles, which can be synthesized from cerium oxalate, have shown promise for their excellent pharmacokinetics and stable anti-oxidative activity .

Subcellular Localization

Cerium oxide nanoparticles, which can be synthesized from cerium oxalate, have shown promise for their unique electronic, optical, magnetic, and mechanical properties .

Méthodes De Préparation

a. Voies de synthèse : L'oxalate de cérium peut être synthétisé en faisant réagir l'acide oxalique (H₂C₂O₄) avec le chlorure de cérium (III) (CeCl₃). L'équation chimique équilibrée pour cette réaction est :

3CeCl3+6H2C2O4→Ce2(C2O4)3+6HCl

b. Conditions de réaction : La réaction a généralement lieu en solution aqueuse dans des conditions douces. La précipitation de l'this compound se produit lors du mélange des réactifs.

c. Production industrielle : Les méthodes de production industrielle impliquent la mise à l'échelle du processus de synthèse. La production à grande échelle peut utiliser des réacteurs agités continus ou d'autres équipements adaptés.

Analyse Des Réactions Chimiques

L'oxalate de cérium participe à diverses réactions chimiques :

Réactions d'oxydoréduction : Les ions cérium (III) peuvent subir des réactions redox, passant des états Ce³⁺ à Ce⁴⁺.

Réactions de substitution : L'this compound peut échanger des ligands oxalate avec d'autres anions ou molécules.

Réactifs et conditions courants : L'acide oxalique, les sels de cérium et l'eau sont des réactifs courants. Les conditions de réaction comprennent des températures douces et des milieux aqueux.

Principaux produits : Le principal produit est l'this compound lui-même.

4. Applications de la recherche scientifique

L'this compound trouve des applications dans divers domaines :

Chimie : Utilisé comme précurseur de nanoparticules d'oxyde de cérium (CeO₂).

Biologie : Étudié pour ses propriétés antioxydantes potentielles.

Médecine : Étudié pour son rôle dans les systèmes d'administration de médicaments.

Industrie : Utilisé dans les catalyseurs, les céramiques et le polissage du verre.

5. Mécanisme d'action

Le mécanisme exact des effets de l'this compound dépend de son application spécifique. Dans l'administration de médicaments, il peut améliorer la stabilité des médicaments ou cibler des voies cellulaires spécifiques.

Comparaison Avec Des Composés Similaires

L'oxalate de cérium se distingue par sa combinaison unique d'ions cérium et de ligands oxalate. Des composés similaires comprennent d'autres oxalates de lanthanides (par exemple, l'oxalate de praséodyme, l'oxalate de néodyme).

Propriétés

Numéro CAS |

139-42-4 |

|---|---|

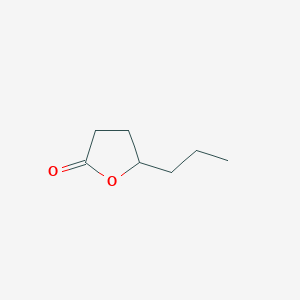

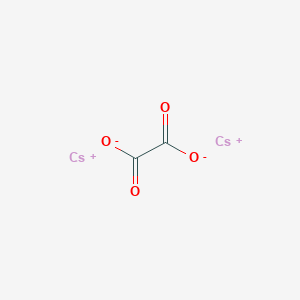

Formule moléculaire |

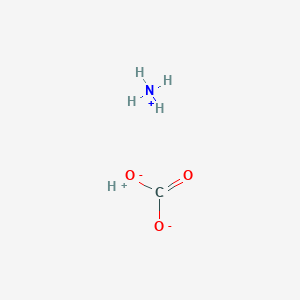

C6Ce2O12 |

Poids moléculaire |

544.29 g/mol |

Nom IUPAC |

cerium(3+);oxalate |

InChI |

InChI=1S/3C2H2O4.2Ce/c3*3-1(4)2(5)6;;/h3*(H,3,4)(H,5,6);;/q;;;2*+3/p-6 |

Clé InChI |

ZMZNLKYXLARXFY-UHFFFAOYSA-H |

SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Ce+3].[Ce+3] |

SMILES canonique |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Ce+3].[Ce+3] |

Key on ui other cas no. |

1068-63-9 139-42-4 |

Description physique |

Commercial product contains oxalates of cerium, lanthanum, and other elements; Nonahydrate: White to pink solid, insoluble in water, soluble in hot acids; [Merck Index] |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of cerium oxalate?

A1: Cerium oxalate typically exists as a decahydrate with the molecular formula Ce2(C2O4)3·10H2O. Its molecular weight is 724.44 g/mol [, , , ].

Q2: What spectroscopic techniques are commonly used to characterize cerium oxalate?

A2: Several techniques are used to characterize cerium oxalate, including:

- X-ray diffraction (XRD): Confirms the monoclinic structure of Ce2(C2O4)3 and provides information about crystallinity [].

- Scanning electron microscopy (SEM): Reveals the morphology of cerium oxalate crystals, including size and shape [, , , , ].

- Energy-dispersive X-ray spectroscopy (EDS): Determines the elemental composition, confirming the presence of cerium, carbon, and oxygen [].

- Fourier-transform infrared spectroscopy (FTIR): Identifies functional groups and confirms the presence of water molecules and carboxylic groups [].

- Raman spectroscopy: Characterizes the vibrational modes of the compound, providing information about its structure and bonding [].

- Thermogravimetry (TG) and Differential thermal analysis (DTA): Used to study the thermal decomposition behavior of cerium oxalate [, , ].

Q3: How stable is cerium oxalate under different conditions?

A3: Cerium oxalate decahydrate undergoes a multi-step thermal decomposition process, losing water molecules and decomposing to cerium oxide (CeO2) at higher temperatures [, , , ]. The stability and decomposition pathway can be influenced by factors like heating rate and atmosphere [].

Q4: What are the key factors influencing the morphology of cerium oxalate crystals during precipitation?

A4: Factors like temperature, concentration, acidity, and the addition rate of reactants (strike) during precipitation significantly influence the morphology of cerium oxalate crystals []. These parameters affect nucleation and crystal growth, leading to variations in crystal size and shape.

Q5: What is the role of cerium oxalate as a precursor material?

A5: Cerium oxalate serves as a precursor for synthesizing cerium oxide (CeO2) nanoparticles, a technologically important material with applications in catalysis and solid oxide fuel cells [, , , , ].

Q6: How does the morphology of cerium oxalate impact the properties of the resulting cerium oxide?

A6: The morphology of cerium oxalate crystals significantly influences the properties of the final CeO2 nanoparticles []. For example, thinner cerium oxalate microcrystals tend to produce smaller CeO2 nanocrystals after calcination due to differences in diffusion limitations during grain growth.

Q7: What are the advantages of using cerium oxalate as a precursor for CeO2 compared to other methods?

A7: Cerium oxalate decomposition offers several advantages for CeO2 synthesis:

- Controllable morphology: Different morphologies of CeO2 can be achieved by adjusting the precipitation conditions of cerium oxalate [].

- High surface area: Decomposition of cerium oxalate can lead to the formation of CeO2 with a high surface area, making it suitable for catalytic applications [].

- Relatively low temperatures: Compared to some other methods, CeO2 synthesis from cerium oxalate can be achieved at relatively low temperatures [].

Q8: What are the applications of cerium oxalate in research?

A8: Cerium oxalate finds applications in various research areas, including:

- Simulating plutonium chemistry: Due to similarities in their chemical behavior, cerium is often used as a non-radioactive substitute for plutonium in studies related to nuclear waste reprocessing and precipitation processes [].

- Investigating non-classical crystallization: The precipitation of cerium oxalate serves as a model system for studying non-classical crystallization pathways, which involve transient amorphous phases and liquid droplets [, ].

- Developing novel phosphors: Cerium oxalate formate, a hybrid inorganic-organic framework compound, has been investigated for its potential use in solid-state lighting applications due to its interesting optical properties and high mechanical strength [].

Q9: Are there any known biomedical applications or studies involving cerium oxalate?

A9: While historically cerium oxalate was explored for its potential antiemetic properties, research in this area is limited, and its use for such purposes is not currently prevalent [, , ]. It is crucial to consult with a healthcare professional before considering any substance for medicinal use.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B89620.png)

![4-[(trimethylsilyl)oxy]benzaldehyde](/img/structure/B89630.png)